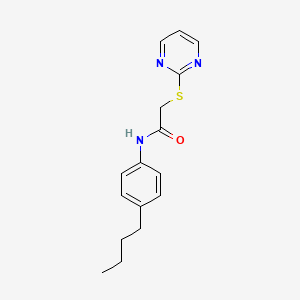

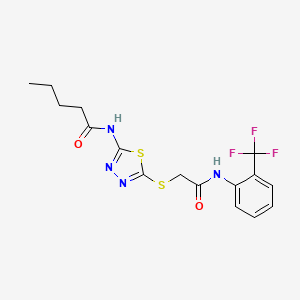

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

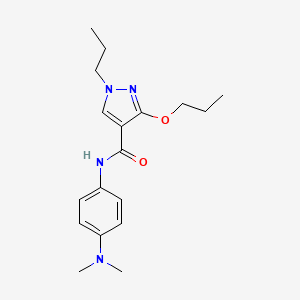

This compound is a complex organic molecule with several functional groups, including an amide, a thiadiazole ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the amide, thiadiazole, and trifluoromethyl groups. These groups can participate in various types of intermolecular interactions, which could affect the compound’s conformation and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group. The thiadiazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity, while the amide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored microwave-assisted synthesis of molecules incorporating acid moieties from a structural basis similar to the compound . This research demonstrated the potential of these compounds for antimicrobial, anti-lipase, and anti-urease activities, indicating their broad spectrum of applicability in addressing various biological challenges Başoğlu et al., 2013.

Anti-inflammatory and Analgesic Activities

Another study investigated the synthesis of pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. This research underscores the therapeutic potential of these chemical frameworks in managing pain and inflammation, highlighting the compound's relevance in developing new treatments Sondhi et al., 2005.

Anticancer and Anti-HCV Agents

Küçükgüzel et al. (2013) synthesized a series of derivatives with the aim of evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This comprehensive study highlights the versatility of compounds within this chemical class for various therapeutic applications, including cancer and viral infections Küçükgüzel et al., 2013.

Glutaminase Inhibitors

Research on BPTES analogs, including compounds with a thiadiazole structure, has pointed towards their role as glutaminase inhibitors. This suggests their utility in cancer research, particularly in targeting tumor metabolism Shukla et al., 2012.

Antiepileptic Activity

A study by Malygin (2020) on the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole demonstrated the potential of such compounds in treating epilepsy. This adds another dimension to the scientific applications of thiadiazole derivatives Malygin, 2020.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is DNA, specifically within the minor groove . This interaction with DNA is a common mechanism for many pharmaceuticals and bioactive compounds, as it allows the compound to influence the transcription and replication processes.

Mode of Action

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide interacts with its target by binding to the DNA duplex . This binding affinity is particularly strong, resulting in the formation of a stable complex . The compound’s interaction with DNA results in changes to the DNA’s structure and function, which can influence the activity of various genes and proteins.

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability and be able to effectively reach its target within the body .

Eigenschaften

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S2/c1-2-3-8-12(24)21-14-22-23-15(27-14)26-9-13(25)20-11-7-5-4-6-10(11)16(17,18)19/h4-7H,2-3,8-9H2,1H3,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYUCEDMLIWPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)